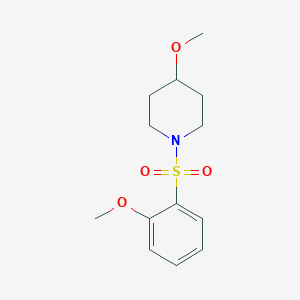

4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-(2-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-17-11-7-9-14(10-8-11)19(15,16)13-6-4-3-5-12(13)18-2/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSMNMPHCMBGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Development of Substituted Piperidines As Chemical Scaffolds

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit in the realm of organic and medicinal chemistry. mdpi.com It is one of the most prevalent nitrogen-containing ring systems found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov The historical significance of piperidine derivatives can be traced back to the isolation of naturally occurring alkaloids, many of which feature this heterocyclic core and exhibit potent biological effects.

Over the decades, the piperidine scaffold has proven to be a versatile building block in drug design for several reasons. mdpi.com Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which can lead to specific interactions with biological targets. scbt.com Furthermore, the nitrogen atom can be readily functionalized, providing a point for structural diversification. Substituted piperidines are integral components of drugs across a wide array of therapeutic areas, including antipsychotics, analgesics, antihistamines, and cardiovascular agents. scbt.com The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important focus of modern organic chemistry. mdpi.com

Overview of Sulfonamide Functional Groups in Organic Chemistry and Their Chemical Significance

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-SO₂-NR'R''), is a crucial pharmacophore in drug discovery. mdpi.com The history of sulfonamides in medicine began with the discovery of sulfanilamide (B372717) in the 1930s, which heralded the era of synthetic antimicrobial agents. researchgate.net These "sulfa drugs" function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase in bacteria, thereby blocking folic acid synthesis and preventing bacterial growth. researchgate.net

Beyond their antibacterial properties, sulfonamides exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic effects. nih.govmdpi.com The chemical significance of the sulfonamide group stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its rigid geometry, which can help in orienting other parts of the molecule for optimal target binding. nih.gov The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. orgsyn.org This robust reaction allows for the creation of large libraries of compounds for screening and drug development.

Computational and Theoretical Characterization of 4 Methoxy 1 2 Methoxybenzenesulfonyl Piperidine Systems

Quantum Chemical Studies

Quantum chemical studies, employing both Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and geometric properties of 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide detailed information about its optimized molecular geometry, electronic properties, and reactivity. colab.wsresearchgate.netresearchgate.netnih.gov

Molecular Geometry: DFT calculations can predict the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. wikipedia.org The substituents, the 4-methoxy group on the piperidine ring and the 2-methoxybenzenesulfonyl group on the nitrogen atom, will have specific orientations to minimize steric hindrance.

Electronic Structure and Reactivity: The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer interactions and their contribution to molecular stability. colab.wsresearchgate.net

Below is a hypothetical data table summarizing typical DFT-calculated parameters for a molecule like this compound.

| Parameter | Predicted Value |

| Geometrical Parameters | |

| C-S Bond Length (Sulfonyl) | 1.78 Å |

| S-N Bond Length (Sulfonamide) | 1.65 Å |

| C-O Bond Length (Methoxy on Piperidine) | 1.42 Å |

| C-N-S Bond Angle | 118.5° |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Reactivity Descriptors | |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electrophilicity Index | 2.7 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate energetic and spectroscopic data. osi.lv For this compound, these methods can be employed to calculate precise vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov Additionally, these high-level calculations can yield accurate predictions of thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Conformational Analysis and Potential Energy Surfaces of Piperidine Sulfonamides

The conformational landscape of piperidine sulfonamides is complex due to the flexibility of the piperidine ring and the rotation around the S-N bond. The piperidine ring typically exists in a chair conformation, but ring inversion and the presence of substituents can lead to different conformers. wikipedia.orgnih.govias.ac.in The 4-methoxy group can be in either an axial or equatorial position, with the equatorial position generally being more stable.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the dynamic behavior of larger systems over longer timescales.

Conformational Dynamics of the Piperidine Ring and Its Substituents

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of the piperidine ring and its substituents in this compound. researchgate.netmdpi.com By simulating the motion of atoms over time, MD can reveal the flexibility of the molecule, including the chair-chair interconversion of the piperidine ring and the rotational freedom of the methoxy (B1213986) and methoxybenzenesulfonyl groups. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance.

Investigation of Intermolecular Interactions with Model Chemical Systems

Understanding the intermolecular interactions of this compound is key to predicting its behavior in different chemical environments. MD simulations can be used to study how this molecule interacts with solvents or other model chemical systems. The sulfonamide group is known to participate in strong hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. nih.govnih.govacs.org The methoxy groups can also act as hydrogen bond acceptors. By simulating the molecule in a box of water, for example, one can analyze the hydrogen bonding patterns and solvation structure.

Below is a hypothetical data table summarizing potential intermolecular interaction energies calculated from molecular simulations.

| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Water | -5 to -8 |

| π-π Stacking | Benzene (B151609) | -2 to -4 |

| van der Waals | Methane | -0.5 to -1.5 |

These simulations can provide valuable insights into the solubility, partitioning behavior, and potential for forming complexes with other molecules. The interplay of these non-covalent interactions is fundamental to the supramolecular chemistry of sulfonamides. nih.gov

Computational Prediction of Binding Modes and Energetic Contributions

The prediction of how a molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is a cornerstone of computational chemistry. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to model these interactions at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This modeling helps to decipher the binding mode, as seen in studies of other piperidine-based compounds. nih.gov For this compound, a hypothetical docking study into a target's active site would identify key interactions. The sulfonamide group, for instance, is known to interact with zinc ions in metalloenzymes like carbonic anhydrases. nih.gov The methoxy groups and the piperidine ring could form hydrogen bonds, hydrophobic interactions, or van der Waals forces with specific amino acid residues.

Following docking, MD simulations can be performed to evaluate the stability of these interactions over time. nih.gov These simulations provide a more dynamic picture of the binding, showing how the ligand and protein adjust their conformations to achieve an optimal fit.

Table 1: Hypothetical Energetic Contributions for the Binding of this compound to a Target Protein

| Interaction Type | Interacting Moiety | Target Residue(s) | Estimated Energetic Contribution (kcal/mol) |

| Hydrogen Bond | Sulfonyl Oxygen | Thr199, Gln92 | -4.5 |

| Hydrophobic | Piperidine Ring | Val121, Leu198 | -2.8 |

| Hydrophobic | Benzenesulfonyl Ring | Phe131, Trp209 | -3.2 |

| van der Waals | Methoxy Groups | Ala125, Ile91 | -1.5 |

| Metal Coordination | Sulfonamide Nitrogen | Zn²⁺ | -5.0 |

Note: This table is illustrative and based on common interactions observed for similar sulfonamide-containing ligands. nih.gov The specific residues and energy values would vary depending on the actual biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

To build a QSAR model, the chemical structure of this compound and its analogs must be converted into a set of numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Electronic descriptors: Related to the electron distribution, such as partial charges, dipole moment, and frontier orbital energies (HOMO/LUMO).

Steric descriptors: Describing the 3D shape and bulk of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Once calculated, these descriptors are statistically correlated with an experimentally determined property, such as binding affinity (Ki) or inhibitory concentration (IC50). nih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a mathematical equation that relates the descriptors to the activity. researchgate.netnih.gov

Table 2: Selected Molecular Descriptors for QSAR Analysis

| Descriptor Class | Descriptor Name | Description | Relevance to Chemical Properties |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences solubility and binding to polar residues. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Affects how well the molecule fits into a binding site. |

| Hydrophobic | LogP | Ratio of solubility in octanol vs. water. | Relates to membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching. | Correlates with molecular shape and surface area. |

The QSAR models developed can be used to predict the activity of new, unsynthesized molecules. nih.gov By calculating the molecular descriptors for a novel analog of this compound, its potential activity can be estimated using the derived QSAR equation. This predictive capability is highly valuable in drug discovery for prioritizing which compounds to synthesize and test. nih.gov

Furthermore, computational models based on quantum mechanics can predict chemical reactivity. nih.gov Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to nucleophilic or electrophilic attack. Machine learning algorithms are increasingly used to build sophisticated models that can predict reaction outcomes and potential metabolic liabilities of a compound. chemrxiv.orgnih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies explore how systematic changes to a molecule's structure affect its properties. This is often done through the synthesis and testing of a series of related compounds.

The structure of this compound offers several points for modification to probe its SAR.

Sulfonyl Moiety: The benzene ring of the sulfonyl group can be substituted with various electron-withdrawing or electron-donating groups. For example, adding an electron-withdrawing group like a nitro or chloro group could enhance the acidity of the sulfonamide proton, potentially strengthening its interaction with certain biological targets. mdpi.com

Piperidine Moiety: The 4-methoxy group on the piperidine ring is a key feature. Replacing it with other groups, such as a hydroxyl (OH), a larger alkoxy group, or a non-polar alkyl group, would directly impact polarity, hydrogen bonding capability, and steric fit within a binding pocket. nih.gov The nitrogen atom of the piperidine is also crucial; its basicity and the steric bulk of its substituents can significantly influence binding. nih.gov

Table 3: Illustrative SAR of Modifications to the Core Structure

| Modification Site | Modified Group | Predicted Impact on Chemical Properties | Rationale |

| Benzenesulfonyl Ring | Add 4-Chloro group | Increased binding affinity for some targets | Electron-withdrawing effect may enhance key interactions. mdpi.com |

| Benzenesulfonyl Ring | Add 4-Methyl group | Decreased aqueous solubility | Increased lipophilicity. |

| Piperidine Ring | Replace 4-Methoxy with 4-Hydroxy | Increased polarity, potential H-bond donor | Introduces a hydrogen bond donating group, increasing hydrophilicity. |

| Piperidine Ring | Replace 4-Methoxy with 4-Fluoro | Altered electronic profile, minimal steric change | Fluorine can act as a weak hydrogen bond acceptor and modulate local pKa. |

The positions of the two methoxy groups are critical determinants of the molecule's three-dimensional shape and electronic properties.

2-Methoxybenzenesulfonyl Group: Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) on the benzene ring would significantly alter the molecule's conformation. The ortho-methoxy group creates a specific steric environment around the sulfonyl-piperidine linkage, restricting the rotation of the bond and favoring certain conformations. A para-methoxy group would have a much smaller steric impact on the linkage but would exert a stronger electronic effect on the entire ring through resonance. Studies on similar substituted aromatic rings have shown that such positional changes can dramatically alter biological activity. nih.govnih.gov

4-Methoxy on Piperidine: The position of the methoxy group on the piperidine ring is also important. An equatorial position is generally favored for steric reasons. Moving this substituent to the 2- or 3-position of the piperidine ring would create entirely different stereoisomers with distinct shapes, profoundly affecting how they can interact with a chiral environment like a protein binding site. Energetic studies on substituted cyclic systems confirm that the position of a substituent like a methoxy group has a significant energetic consequence on the molecule's stability. mdpi.com

Chemical Reactivity and Derivatization Studies of 4 Methoxy 1 2 Methoxybenzenesulfonyl Piperidine

Functional Group Interconversions on the Piperidine (B6355638) Ring

The 4-methoxy group on the piperidine ring is a key site for functional group interconversions. While the ether linkage is generally stable, it can be cleaved under specific, often harsh, acidic conditions to yield the corresponding 4-hydroxypiperidine (B117109) derivative. nih.govorganic-chemistry.org This transformation from a methoxy (B1213986) to a hydroxy group opens up a plethora of synthetic possibilities.

The resulting hydroxyl group can be further functionalized in numerous ways. For instance, it can be oxidized to a ketone (a 4-piperidone), which is a versatile intermediate for the synthesis of various derivatives. dtic.mil The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C-4 position.

Another potential interconversion involves the demethylation of the ether. Reagents like boron tribromide (BBr₃) or strong acids such as hydrobromic acid (HBr) are commonly used for the cleavage of aryl methyl ethers and could potentially be applied to the 4-methoxypiperidine (B1585072) moiety, although the conditions would need to be carefully optimized to avoid cleavage of the sulfonamide bond. chim.it

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| 4-Methoxy | HBr or HI (strong acid) | 4-Hydroxy |

| 4-Methoxy | BBr₃ (Lewis acid) | 4-Hydroxy |

| 4-Hydroxy | PCC, DMP (Oxidizing agents) | 4-Oxo (Piperidone) |

| 4-Hydroxy | TsCl, MsCl (Sulfonyl chlorides) | 4-O-Tosyl, 4-O-Mesyl |

Reactivity of the Sulfonamide Linkage

The sulfonamide linkage is known for its high stability, which is why sulfonyl groups are often used as protecting groups for amines. nih.gov However, under specific reductive conditions, the nitrogen-sulfur (N-S) bond can be cleaved. This cleavage, often referred to as N-desulfonylation, would regenerate the parent 4-methoxypiperidine and 2-methoxybenzenesulfinic acid or a derivative thereof.

Several methods have been developed for the reductive cleavage of sulfonamides. chemrxiv.orgnih.gov These often involve the use of strong reducing agents, such as sodium in liquid ammonia, or photolytic methods. nih.govnih.gov More recent methods have employed milder conditions, for example, using a combination of ethyl benzoylformate and tris(dimethylamino)phosphine followed by a base. chemrxiv.org Catalytic methods using transition metals have also been reported for the cleavage of N-S bonds in sulfonamides. acs.org The choice of reagent and conditions would be crucial to ensure selectivity and avoid unwanted side reactions on the other functional groups of the molecule.

The hydrolytic cleavage of the sulfonamide bond is also possible, particularly under acidic conditions, which can be catalyzed by certain metal oxides like ceria. nih.gov This would yield 4-methoxypiperidine and 2-methoxybenzenesulfonic acid.

| Reaction Type | Reagents and Conditions | Products |

| Reductive Cleavage | Na/NH₃; Photolysis (e.g., 254 nm) | 4-Methoxypiperidine + 2-Methoxybenzenesulfinic acid |

| Reductive Cleavage | Ethyl benzoylformate, P(NMe₂)₃, then base | 4-Methoxypiperidine + 2-Methoxybenzenesulfinic acid derivative |

| Hydrolytic Cleavage | H₃O⁺, heat; Ceria-catalyzed | 4-Methoxypiperidine + 2-Methoxybenzenesulfonic acid |

Electrophilic Aromatic Substitution on the Methoxybenzene Ring

The 2-methoxybenzenesulfonyl moiety is susceptible to electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comyoutube.com Conversely, the sulfonylpiperidine group (-SO₂-piperidine) is a deactivating, meta-directing group because of the electron-withdrawing nature of the sulfonyl group.

When both groups are present on the same ring, the directing effect of the more powerful activating group, the methoxy group, will dominate. unizin.orglibretexts.org Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the methoxy group. Given that the para position (C-4 relative to the sulfonyl group) is already substituted, and the ortho position (C-6 relative to the sulfonyl group) is sterically hindered, the most likely position for electrophilic attack is the para-position relative to the methoxy group (C-5 relative to the sulfonyl group).

Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂/FeBr₃). masterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to prevent side reactions, such as oxidation of the piperidine ring or cleavage of the sulfonamide bond.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-1-(5-nitro-2-methoxybenzenesulfonyl)piperidine |

| Bromination | Br₂, FeBr₃ | 4-Methoxy-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Methoxy-1-(5-acyl-2-methoxybenzenesulfonyl)piperidine |

Nucleophilic Substitution Reactions at Key Molecular Centers

Nucleophilic substitution reactions can be envisioned at two main centers of the molecule: the C-4 position of the piperidine ring and the aromatic ring of the methoxybenzene moiety.

Direct nucleophilic displacement of the 4-methoxy group is unlikely as methoxide (B1231860) is a poor leaving group. However, as mentioned in section 5.1, conversion of the methoxy group to a hydroxyl group, followed by transformation into a better leaving group (e.g., tosylate), would render the C-4 position susceptible to Sₙ2 attack by a variety of nucleophiles. This would allow for the introduction of a wide range of substituents at this position, such as azides, amines, and cyanides, leading to the synthesis of diverse 4-substituted piperidine derivatives. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SₙAr) on the methoxybenzene ring is generally difficult as the ring is electron-rich. SₙAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The existing methoxy and sulfonylpiperidine groups are not sufficiently activating for this type of reaction.

Oxidation and Reduction Chemistry of the Scaffold

The 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine scaffold offers several sites for oxidation and reduction reactions.

Oxidation: The piperidine ring can be susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. However, the electron-withdrawing sulfonyl group reduces the electron density on the nitrogen, making the piperidine ring less prone to oxidation compared to a free secondary amine. Strong oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) could potentially lead to N-oxidation or oxidation of the piperidine ring to a piperidone, although the latter is more commonly achieved from a 4-hydroxy precursor. organic-chemistry.orgnih.gov It is also conceivable that under certain conditions, the sulfur atom of the sulfonamide could be further oxidized, though this is less common.

Reduction: As discussed in section 5.2, the primary site for reduction is the sulfonamide N-S bond. A variety of reductive methods can be employed for its cleavage. nih.gov Additionally, if other reducible functional groups were introduced onto the scaffold, for example, a nitro group via electrophilic aromatic substitution, these could be selectively reduced. For instance, a nitro group can be reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation, providing another avenue for derivatization.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Oxidation | m-CPBA | N-Oxide or C-4 oxidation (if pre-functionalized) |

| N-S Bond Reduction | Na/NH₃, LiAlH₄ | 4-Methoxypiperidine + 2-Methoxybenzenethiol derivative |

| Nitro Group Reduction | SnCl₂/HCl or H₂, Pd/C | Corresponding amino-substituted derivative |

Synthesis of Diverse Analog Libraries for Exploration of Chemical Space

The structural features of this compound make it a suitable scaffold for the synthesis of diverse analog libraries. The reactivity at the piperidine ring, the sulfonamide linkage, and the aromatic ring can be exploited to systematically vary the substituents and explore the chemical space around this core structure.

Libraries can be generated by parallel synthesis, starting from a common intermediate. nih.gov For example, starting from 4-hydroxy-1-(2-methoxybenzenesulfonyl)piperidine (obtained from the title compound by demethylation), a library of esters or ethers could be synthesized at the 4-position. Alternatively, conversion to 4-oxo-1-(2-methoxybenzenesulfonyl)piperidine would allow for the introduction of a wide range of substituents via reactions such as reductive amination or Wittig-type reactions. dtic.mil

Substituents on the Aromatic Ring: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the methoxybenzene ring would modulate its reactivity towards further electrophilic aromatic substitution. EDGs would activate the ring and enhance the ortho-, para-directing effect of the existing methoxy group, while EWGs would deactivate the ring. beilstein-journals.orgkuleuven.be These substituents could also electronically influence the reactivity of the sulfonamide linkage, potentially affecting the ease of N-S bond cleavage.

Substituents on the Piperidine Ring: Modification of the 4-position of the piperidine ring would primarily have a steric influence on the reactivity of the other parts of the molecule. Bulky substituents at C-4 could, for example, hinder the approach of reagents to the sulfonamide linkage or the aromatic ring.

The systematic synthesis and study of such analog libraries would provide valuable structure-activity relationship (SAR) data, which is crucial in fields like medicinal chemistry for the optimization of lead compounds.

Conjugation Strategies with Other Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Thiadiazoles)

The conjugation of the this compound scaffold with various heterocyclic systems such as triazoles, oxadiazoles, and thiadiazoles represents a key strategy in the exploration of new chemical entities with potentially enhanced biological activities. While direct experimental data on the conjugation of this compound with these specific heterocycles is not extensively documented in publicly available literature, the chemical functionalities present in the molecule provide clear avenues for such synthetic modifications.

The piperidine ring, once the sulfonyl group is in place, is generally stable. The primary sites for derivatization would involve either functionalization of the piperidine ring itself, or modification of the aryl rings of the benzenesulfonyl group. However, a more common and versatile approach involves introducing a reactive functional group onto the 4-methoxy-piperidine moiety prior to or after the sulfonylation step, which can then be used for conjugation.

Plausible Synthetic Routes for Heterocyclic Conjugation:

A general and plausible strategy for conjugating heterocyclic systems to the this compound core would involve the following conceptual steps:

Functionalization of the Piperidine Ring: A common method would be to start with a 4-hydroxypiperidine, which can be converted to an azide (B81097) or an alkyne. This functionalized piperidine can then be reacted with 2-methoxybenzenesulfonyl chloride to form the corresponding sulfonamide.

Click Chemistry for Triazole Formation: The resulting azido- or alkynyl-functionalized 4-substituted-1-(2-methoxybenzenesulfonyl)piperidine can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction would yield 1,2,3-triazole conjugates.

Synthesis of Oxadiazole and Thiadiazole Analogs: For the synthesis of oxadiazole or thiadiazole derivatives, a carboxyl group would typically be introduced on the piperidine ring. This could be achieved by starting with 4-carboxypiperidine derivatives. The carboxylic acid can be converted to a hydrazide, which is a key intermediate for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through cyclization with various reagents. For example, reaction with a carboxylic acid derivative in the presence of a dehydrating agent can lead to oxadiazoles, while reaction with a thiocarbonyl source can yield thiadiazoles.

Below is a conceptual table outlining potential starting materials and the resulting heterocyclic conjugates.

| Starting Piperidine Derivative | Functional Group for Conjugation | Heterocyclic System | Potential Conjugate Structure |

| 4-Azidomethylpiperidine | Azide | 1,2,3-Triazole | 4-(((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)oxy)-1-(2-methoxybenzenesulfonyl)piperidine |

| 4-(Prop-2-yn-1-yloxy)piperidine | Alkyne | 1,2,3-Triazole | 1-(2-Methoxybenzenesulfonyl)-4-((4-aryl-1H-1,2,3-triazol-1-yl)methoxy)piperidine |

| 1-(2-Methoxybenzenesulfonyl)piperidine-4-carbohydrazide | Hydrazide | 1,3,4-Oxadiazole | 4-(5-Aryl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzenesulfonyl)piperidine |

| 1-(2-Methoxybenzenesulfonyl)piperidine-4-carbohydrazide | Hydrazide | 1,3,4-Thiadiazole | 4-(5-Aryl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzenesulfonyl)piperidine |

Note: The "Aryl" group in the potential conjugate structure represents a substituent that would be introduced from the other reactant in the conjugation reaction.

Development of Chemically Modified Pro-compounds

The development of pro-compounds, or prodrugs, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a biologically active molecule. For this compound, the design of pro-compounds would aim to enhance properties such as solubility, membrane permeability, or to achieve targeted drug delivery.

The chemical structure of this compound offers several handles for pro-drug design. The sulfonamide nitrogen is a potential site for modification, although it is generally stable. More accessible sites for creating bioreversible linkages are the methoxy groups on the phenyl and piperidine rings, should they be metabolically labile, or by introducing other functional groups that can be masked.

Strategies for Pro-compound Development:

A key strategy for creating pro-compounds is to introduce a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active parent drug.

Ester-based Prodrugs: If a hydroxyl group were present on the molecule (for instance, by demethylation of one of the methoxy groups), it could be esterified with various acids to form ester prodrugs. These esters can be designed to be hydrolyzed by esterases present in the body.

Phosphate (B84403) Esters: A hydroxylated version of the compound could also be converted into a phosphate ester. Phosphate esters are often used to dramatically increase the aqueous solubility of a drug, which can be beneficial for intravenous formulations. These are typically cleaved by alkaline phosphatases.

Carbonate and Carbamate Prodrugs: Similarly, a hydroxyl group could be converted to a carbonate, or an amino group (if introduced) to a carbamate. These linkages can also be designed for enzymatic cleavage.

Redox-activated Prodrugs: Another approach involves the incorporation of a functional group that can be activated under specific physiological conditions, such as the hypoxic environment of tumors. For example, a nitroaromatic group could be introduced, which can be reduced to a hydroxylamine (B1172632) or amine, triggering the release of the active drug.

The table below summarizes potential pro-drug strategies for a conceptually modified this compound.

| Parent Molecule Modification | Promoiety | Linkage Type | Potential Advantage |

| Introduction of a hydroxyl group | Acyl group | Ester | Improved lipophilicity, membrane permeability |

| Introduction of a hydroxyl group | Phosphate group | Phosphate Ester | Increased aqueous solubility |

| Introduction of a hydroxyl group | Amino acid | Ester/Amide | Potential for active transport |

| Introduction of a nitro group on an aryl ring | - | - | Tumor-targeted release (hypoxia activation) |

It is important to note that the successful design of a pro-compound requires a careful balance between stability at the site of administration and efficient cleavage to the active drug at the desired site of action. Extensive in vitro and in vivo studies are necessary to validate any potential pro-drug strategy.

Emerging Research Trends and Future Perspectives in 4 Methoxy 1 2 Methoxybenzenesulfonyl Piperidine Chemistry

Development of Advanced Chemoinformatic Resources and Databases for Piperidine (B6355638) Sulfonamides

The systematic exploration of piperidine sulfonamides is increasingly reliant on the development of sophisticated chemoinformatic resources. The creation of specialized databases is a cornerstone of this effort, cataloging structural information, synthetic routes, and experimentally determined physicochemical and biological properties of compounds like 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine.

A key trend is the application of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling. These computational methods establish correlations between the molecular structure of sulfonamides and their properties. By calculating topological indices—numerical descriptors that quantify molecular structure—researchers can develop regression models to predict characteristics such as melting point, formula weight, and biological activity. This predictive modeling provides valuable insights into how specific structural features influence the behavior of these compounds, guiding the design of new derivatives with potentially enhanced efficacy. The combination of topological indices, graph theory, and statistical models offers a comprehensive framework for understanding the molecular characteristics of sulfonamide drugs.

These chemoinformatic tools are instrumental in analyzing the structures of various compounds, facilitating a more targeted approach to identifying promising new therapeutic candidates.

Application of High-Throughput and Automated Methodologies in Synthesis and Characterization

The demand for rapid synthesis and screening of large numbers of compounds has led to the adoption of high-throughput and automated methodologies in piperidine sulfonamide chemistry. These technologies are crucial for efficiently exploring structure-activity relationships (SAR) by generating extensive compound libraries.

Fully automated flow-through synthesis platforms have been developed for the production of sulfonamide libraries with high purity and good yields. acs.orgacs.orgnih.gov These systems can run unattended for extended periods, performing multi-step syntheses, such as the monoalkylation of primary sulfonamides using a "catch and release" protocol, which simplifies purification. acs.orgnih.gov Flow chemistry, particularly in meso-reactor apparatuses, offers an efficient, safe, and scalable method for preparing libraries of primary, secondary, and tertiary sulfonamides, often minimizing waste and employing greener solvents. acs.org

This automation extends to reaction optimization. For instance, slug-based automated electrochemical flow platforms can be used for library synthesis and, through Design of Experiments (DoE), can rapidly optimize reaction conditions to significantly increase yields. nih.gov The integration of robotics and automated platforms streamlines the entire discovery pipeline, from synthesis to biological evaluation, accelerating the identification of lead compounds within the piperidine sulfonamide class. medhealthreview.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Chemical Behavior

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the design and analysis of novel compounds, including piperidine sulfonamides. These technologies are applied at nearly every stage of computer-aided drug design, significantly improving the success rate of identifying promising candidates. rsc.org

ML algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Neural Networks (NN), are used to build robust QSAR and QSPR models. news-medical.net These models can predict the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed molecules, reducing the risk of late-stage failures. By analyzing molecular graphs, algorithms can extract information to effectively predict properties like solubility.

Furthermore, AI is employed in de novo drug design, where generative models create novel molecular structures from scratch that are optimized for specific biological targets. researchgate.net Techniques like variational autoencoders can generate compounds that are synthetically accessible. The integration of AI and ML with high-dimensional data provides a powerful capacity for predicting clinical trial outcomes, which could decrease costs and improve success rates in pharmaceutical development.

| AI/ML Application Area | Description | Key Algorithms/Methods | Impact on Research |

|---|---|---|---|

| QSAR/QSPR Modeling | Predicts biological activity and physicochemical properties based on molecular structure. | Support Vector Machines (SVM), Random Forest (RF), Neural Networks (NN) | Accelerates identification of potent and drug-like candidates. |

| ADME/T Prediction | Forecasts the pharmacokinetic and toxicity profiles of new compounds. | Deep Learning (DL), Convolutional Neural Networks (CNN) | Reduces late-stage attrition of drug candidates. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Explores new chemical space for innovative therapeutics. |

| Virtual Screening | Filters large compound libraries to identify potential hits against a biological target. | Machine Learning-based Scoring Functions | Increases the efficiency and accuracy of identifying lead compounds. |

Exploration of Novel Catalytic Systems for Green and Efficient Synthesis

A significant trend in the synthesis of this compound and related structures is the development of novel catalytic systems that promote green and efficient chemical transformations. These modern methods aim to overcome the limitations of classical sulfonamide synthesis, which often involves harsh reagents and conditions. nih.gov

Recent advances include:

Photocatalytic Systems : Innovative photocatalytic methods enable sulfonamide synthesis under mild, transition-metal-free conditions. For example, systems using NaI as a dual-functional reagent can activate aryl triflates for coupling with SO₂ surrogates and amines, offering a sustainable pathway. acs.org

Copper-Catalyzed Reactions : Copper(II)-catalyzed systems facilitate the one-step synthesis of sulfonamides from arylboronic acids, amines, and a stable sulfur dioxide surrogate like DABSO. These reactions exhibit broad functional group tolerance.

Metal-Free Synthesis : Metal-free, three-component reactions have been established using readily available inorganic salts like sodium metabisulfite (B1197395) and sodium azide (B81097) with aryldiazonium salts to construct primary sulfonamides. nih.gov

Mechanochemistry : Solvent-free mechanochemical approaches, using techniques like ball milling, provide an environmentally friendly process for sulfonamide synthesis through a tandem oxidation-chlorination followed by amination. mdpi.com

These green chemistry approaches focus on using less hazardous solvents (like water), reducing waste, and improving atom economy. Modular strategies that combine techniques like biocatalytic C-H oxidation and nickel electrocatalysis are also emerging to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps.

Design of Chemically Responsive Materials Incorporating Piperidine Sulfonamide Scaffolds

The unique chemical properties of the sulfonamide group are being harnessed to design "smart" or chemically responsive materials. These polymers can undergo significant physical or chemical changes in response to small variations in their environment, such as pH, temperature, or the presence of specific molecules like CO₂.

Polymers incorporating sulfonamide moieties can be designed to have specific pKa values, making them highly sensitive to pH changes within a biologically relevant range. nih.gov This property is particularly valuable for applications in drug delivery, where a polymer might be stable at physiological pH but release its therapeutic cargo in the acidic microenvironment of a tumor. The synthesis of such polymers can be precisely controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. nih.gov

Similarly, piperidine-containing polymers can be synthesized to exhibit temperature-responsive behavior, such as having an upper critical solution temperature (UCST) in physiological salt conditions. The incorporation of piperidine sulfonamide scaffolds into materials like hydrogels and nanoparticles opens up possibilities for creating advanced biomaterials for tissue engineering, environmental remediation, and biosensors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-1-(2-methoxybenzenesulfonyl)piperidine, and how can purity be ensured?

- Methodological Answer : A common approach involves sulfonylation of the piperidine core with 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-reaction, purification via recrystallization or column chromatography is critical. For example, analogous piperidine sulfonamide derivatives have been isolated in >95% purity using gradient elution with ethyl acetate/hexane mixtures . Safety protocols, including fume hood use and PPE (gloves, goggles), must be followed due to reactive intermediates .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential to confirm substitution patterns (e.g., methoxy and sulfonyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight. For impurities, HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended, as described in pharmacopeial assays .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer : The compound may exhibit acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H319). Use local exhaust ventilation, avoid dust formation, and store in a cool, dry place away from oxidizers. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. Institutions like ICReDD integrate these with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). For example, reaction path searches might identify dichloromethane as ideal for sulfonylation due to its moderate polarity and inertness .

Q. What strategies resolve contradictions in reported bioactivity data for piperidine sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, impurities in sulfonamide derivatives can artificially inflate IC₅₀ values; rigorous HPLC-MS analysis (as in ) ensures data reliability.

Q. How can researchers design experiments to study the compound’s metabolic stability?

- Methodological Answer : Use liver microsomal assays (e.g., human CYP450 isoforms) with LC-MS/MS quantification. Pre-incubate the compound with NADPH and monitor time-dependent degradation. For unstable metabolites, derivatization (e.g., acetylation) may stabilize intermediates. Reference standards like those in ensure analytical accuracy.

Q. What advanced techniques probe the compound’s reactivity in catalytic systems?

- Methodological Answer : Employ kinetic studies (e.g., stopped-flow spectroscopy) to track sulfonyl group reactivity. For example, monitor nucleophilic substitution rates with varying bases (e.g., K₂CO₃ vs. Et₃N). Pair with computational modeling (e.g., transition state theory) to correlate experimental and theoretical rate constants .

Data Contradiction Analysis

Q. Why do reported yields for similar sulfonylation reactions vary across studies?

- Methodological Answer : Yield discrepancies may stem from differences in stoichiometry (e.g., excess sulfonyl chloride), reaction time, or workup methods. For instance, extended stirring (24+ hours) improves conversion but risks side reactions. Comparative studies using controlled parameters (e.g., fixed molar ratios) can isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.